3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
CAS No.: 1203579-33-2
Cat. No.: VC16198506
Molecular Formula: C14H14Cl2F3N3
Molecular Weight: 352.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203579-33-2 |
---|---|
Molecular Formula | C14H14Cl2F3N3 |
Molecular Weight | 352.2 g/mol |
IUPAC Name | 3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |
Standard InChI | InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |
Standard InChI Key | ORWZFGLSRBMQSJ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl |
Introduction
Synthetic Methodologies
General Synthesis of Piperazinyl-Quinoline Derivatives
While no direct synthesis for this compound is documented, patented methods for analogous 7-chloro-4-(piperazin-1-yl)quinolines provide a foundational framework :
-
Nucleophilic Aromatic Substitution: Reacting 4,7-dichloroquinoline with piperazine in methanol under reflux (≤3 equivalents piperazine, 8–24 hours).
-
Crystallization: Purification via water-induced crystallization yields high-purity product (>98% purity) .
Table 1: Comparative Synthesis Conditions for Piperazinyl-Quinolines
Parameter | Singh et al. (1971) | WO09050734 Patent | Proposed Adaptation for Target Compound |
---|---|---|---|
Solvent | Ethoxyethanol | i-PrOH | Methanol |
Piperazine Equivalents | 10 | 3 | 2.5–3 |
Reaction Time | 24 hours | 8–12 hours | 12–18 hours |
Yield | 54% | 82–86% | Estimated 70–80% |
Adapting these methods would require substituting 4,7-dichloroquinoline with 3-chloro-7-trifluoromethyl-4-chloroquinoline, though precursor availability may pose challenges.
Compound | Activity (IC₅₀) | Target | Source |
---|---|---|---|
7-Chloro-4-(piperazin-1-yl)quinoline | 1.2 nM (CQR P. falciparum) | Hemozoin inhibition | |
3-Bromo-4-(piperazin-1-yl)-7-CF₃-quinoline | 0.8 nM (CQS P. falciparum) | Heme binding |
Anticancer and Neuropharmacological Applications
Piperazinyl-quinolines demonstrate diversified bioactivity:
-
Dopamine D3 Receptor Binding: Substituted quinolines show nanomolar affinity, suggesting utility in neurological disorders .
-
Antiproliferative Effects: Hybrid quinoline-piperazine compounds inhibit cancer cell lines (e.g., MCF-7, IC₅₀ = 3.7 µM) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: Hydrochloride salt improves solubility (>10 mg/mL in PBS, pH 7.4) .
-
LogP: Estimated ClogP ≈4.2 (trifluoromethyl increases hydrophobicity vs. chloro analogs) .
Metabolic Profile
-
Cytochrome P450 Interactions: Predicted CYP3A4/2D6 substrate due to piperazine moiety .
-
Half-Life: Analogous compounds exhibit t₁/₂ >24 hours, suggesting once-daily dosing potential .
Challenges and Future Directions
-
Synthetic Optimization: Scalable synthesis of 3-chloro-7-trifluoromethylquinoline precursors remains unexplored.
-
Toxicological Screening: Piperazine derivatives may pose cardiotoxicity risks (hERG inhibition), requiring thorough safety profiling .
-
Resistance Mitigation: Combining with artemisinin derivatives could counteract emerging quinoline resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume